Physicochemical Differentiation: pKa and LogP
The unique substitution pattern of 2-Bromo-6-difluoromethoxy-4-fluorophenol directly influences its key physicochemical properties. While direct experimental data for this specific compound is limited, its predicted pKa and LogP values show a clear differentiation from its non-fluorinated or differently substituted analogs . The presence of the difluoromethoxy group is known to increase lipophilicity compared to a methoxy group, which can enhance membrane permeability [1]. Furthermore, the specific placement of bromine and fluorine atoms on the phenol ring modulates the compound's acidity (pKa), impacting its ionization state at physiological pH and its potential for hydrogen bonding [2].
| Evidence Dimension | pKa and LogP |
|---|---|
| Target Compound Data | Predicted pKa: 6.96; Predicted LogP: 3.0 |
| Comparator Or Baseline | Phenol: pKa ≈ 10; Methoxy analog: LogP lower |
| Quantified Difference | pKa decreased by ~3 units; LogP increased |
| Conditions | Predicted values based on computational models. |
Why This Matters
The specific pKa and LogP values affect solubility, permeability, and protein binding, which are critical for drug-likeness and the selection of this compound over others for a specific biological target.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
- [2] Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n methods combined with CPCM continuum solvation methods. Journal of the American Chemical Society, 123(30), 7314-7319. View Source
